

# A comparative study of Dichlorvos persistence in different environmental matrices

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## Dichlorvos Persistence: A Comparative Analysis Across Environmental Matrices

**Dichlorvos** (DDVP), a broad-spectrum organophosphate insecticide, has been utilized for decades in agriculture and public health.[1] Its efficacy is countered by concerns over its environmental fate and potential toxicity. This guide provides a comparative analysis of **Dichlorvos** persistence in three key environmental compartments: water, soil, and air. The data presented is compiled from various scientific studies to offer researchers and environmental scientists a consolidated resource on its degradation kinetics.

#### **Persistence of Dichlorvos in Water**

The persistence of **Dichlorvos** in aqueous environments is highly variable, primarily dictated by hydrolysis, which is sensitive to both pH and temperature.[2] Abiotic degradation through hydrolysis is the principal transformation process for **Dichlorvos** in water.[3][4] It is highly soluble in water, leading it to remain in solution with little tendency to sorb to sediment.[3][4]

Table 1: Half-life of **Dichlorvos** in Water at Various pH Levels and Temperatures



рН	Temperature (°C)	Half-life (Days)	Reference
5.4	Not Specified	3.2	[2]
6.0	Not Specified	1.46	[2]
7.0	Not Specified	0.32	[2]
8.0	Not Specified	0.2	[2]
Not Specified	10	240	[2]
Not Specified	20	61.5	[2]
Not Specified	30	17.3	[2]
Not Specified	50	1.7	[2]
Not Specified	70	0.2	[2]

| 7.8-8.2 | Not Specified | 2-4 |[2] |

Data demonstrates that hydrolysis proceeds much more rapidly under alkaline conditions and at higher temperatures.[2] For instance, under most natural water conditions, hydrolysis degrades **Dichlorvos** more rapidly than its re-volatilization into the air.[2] Only at a low pH (less than 4) would **Dichlorvos** exhibit significant persistence.[2] The volatilization half-life from a model river has been estimated at 57 days.[2]

#### Persistence of Dichlorvos in Soil

In soil environments, the degradation of **Dichlorvos** is a combination of abiotic and biological processes. Hydrolysis remains a key factor, particularly in moist soils, accounting for approximately 70% of its breakdown.[2][3] The remaining 30% is attributed to bacterial degradation.[2]

Table 2: Half-life of **Dichlorvos** in Different Soil Conditions



Soil Type	рН	Conditions	Half-life (Days)	Reference
Houston Black clay	Not Specified	Sterile	10	[2][3]
Houston Black clay	Not Specified	Unsterilized (with Bacillus cereus)	3.9	[2][3]
Silty clay soil	5.5	Not Specified	16 (average)	[3]
Sandy clay soil	6.9	Not Specified	16 (average)	[3]

| Biologically active soils | Not Specified | Not Specified | <1 |[5] |

The presence of microorganisms can significantly accelerate the degradation of **Dichlorvos**. A study reported a half-life of 3.9 days in unsterilized soil containing the bacterium Bacillus cereus, compared to 10 days in sterile soil.[2][3]

#### Persistence of Dichlorvos in Air

**Dichlorvos** readily evaporates, making its presence in the atmosphere a primary result of its application, especially in enclosed spaces.[6] Its persistence in air is relatively short-lived due to rapid breakdown upon reaction with water vapor, a process accelerated by higher temperatures and humidity.[6] Direct photolysis is not considered a significant degradation pathway.[2][3]

Table 3: Persistence of **Dichlorvos** in Air

Environment	Initial Concentration (mg/m³)	Time to 90% Disappearance	Time to Background Levels	Reference
Greenhouses/ Food Storage Areas	Not Specified	3-6 hours	-	[6]
Greenhouses	1.2	-	24 hours (to 0.01 mg/m³)	[7]



| Treated Fumigation Unit | 3.3 | - | 24 hours (to 0.006 mg/m<sup>3</sup>) |[7] |

In practical applications like greenhouses and food storage areas, experiments have shown that 90% of the applied **Dichlorvos** disappeared within 3 to 6 hours.[6]

### **Experimental Protocols**

The determination of **Dichlorvos** concentrations in environmental samples involves several key steps, from sample preparation to instrumental analysis.

#### **Sample Preparation and Extraction**

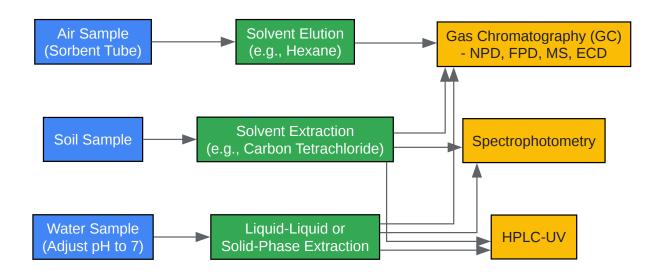
- Water Samples: The standard procedure involves adjusting the sample pH to 7 to minimize
  hydrolysis during the extraction process.[8] Common extraction techniques include liquidliquid extraction (LLE) and solid-phase extraction (SPE).[9] More recent methods utilize
  dispersive liquid-phase microextraction (DLPM) with room temperature ionic liquids, which
  enhances sensitivity and reduces the use of toxic solvents.[9][10]
- Soil Samples: **Dichlorvos** is typically extracted from soil matrices using organic solvents such as carbon tetrachloride.[11]
- Air Samples: Analysis of **Dichlorvos** in the air is commonly performed by drawing a known volume of air through a sorbent tube. The trapped **Dichlorvos** is then recovered by eluting the tube with a suitable solvent like hexane.[8]

#### **Analytical Methods**

- Gas Chromatography (GC): This is the most prevalent technique for **Dichlorvos** analysis.
   [12] It is often coupled with selective detectors such as a Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Mass Spectrometry (MS), or an Electron Capture Detector (ECD) for high sensitivity and specificity.
- High-Performance Liquid Chromatography (HPLC): HPLC combined with an ultraviolet (UV) detector is another established method for quantifying **Dichlorvos** residues.[8][10]
- Spectrophotometry: A sensitive spectrophotometric method has been developed based on the hydrolysis of **Dichlorvos** to produce dichloroacetaldehyde. This product then couples



with phloroglucinol in an alkaline medium to form an orange-colored dye, which is measured at an absorption maximum of 475 nm.[11]



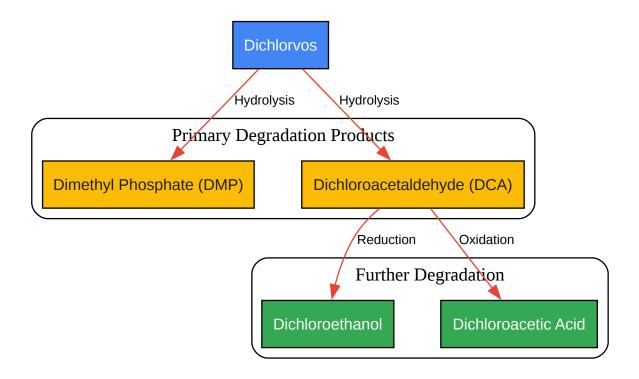
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Caption: General experimental workflow for **Dichlorvos** analysis.

## **Degradation Pathway**

The primary degradation pathway for **Dichlorvos** in the environment is hydrolysis, which cleaves the vinyl phosphate bond. Microbial action can further break down the resulting products.





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Caption: Simplified degradation pathway of **Dichlorvos**.

In summary, **Dichlorvos** is generally non-persistent in the environment, with its degradation rate being highly dependent on specific matrix conditions such as pH, temperature, and microbial activity.[5] It breaks down most rapidly in alkaline waters and biologically active soils, while its persistence is greatest in acidic, cold, and sterile environments. In the air, it degrades quickly, especially under humid conditions.

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